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Carobxamide Halosulfuron

Cat. No.: B13857716
M. Wt: 419.80 g/mol
InChI Key: XQBZGTBSWIKVSU-UHFFFAOYSA-N
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Description

Classification and Chemical Characteristics of Carboxamide Halosulfuron (B143276)

Carboxamide Halosulfuron is classified as a sulfonylurea herbicide. wikipedia.org These herbicides interfere with the biosynthesis of essential amino acids in susceptible plants, specifically by inhibiting the enzyme acetolactate synthase (ALS). agropages.comwikipedia.org This inhibition halts cell division and growth, ultimately leading to the death of the weed. t3db.ca

The precise chemical identity of a compound is defined by its IUPAC (International Union of Pure and Applied Chemistry) name. For the parent acid form, this is 3-chloro-5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylic acid. nih.govalfa-chemistry.com The term "Carboxamide Halosulfuron" itself points to a key structural feature: the presence of a carboxamide group (-C(=O)NH2).

Key Structural Components:

Pyrazole (B372694) Ring: A five-membered aromatic ring containing two adjacent nitrogen atoms. In this compound, it is substituted with a methyl group and a chlorine atom.

Sulfonylurea Bridge: The characteristic linkage of the sulfonylurea class, connecting the pyrazole ring to the pyrimidine (B1678525) ring. wikipedia.org

Pyri­midine Ring: A six-membered aromatic ring with two nitrogen atoms, substituted with two methoxy (B1213986) groups.

Carboxamide Group: An amide derivative of a carboxylic acid, attached to the pyrazole ring.

Interactive Data Table: Chemical Properties of Halosulfuron (Parent Acid)

Property Value Source
CAS Number 135397-30-7 nih.govechemi.com
Molecular Formula C12H13ClN6O7S nih.govalfa-chemistry.comechemi.com

Carboxamide Halosulfuron is closely related to Halosulfuron-methyl (B1672931). bcpcpesticidecompendium.org Halosulfuron-methyl is the methyl ester form of the halosulfuron carboxylic acid. bcpcpesticidecompendium.orgnih.gov In many agricultural applications, the methyl ester (Halosulfuron-methyl) is the active ingredient used. bcpcpesticidecompendium.orgagropages.com

The broader family of sulfonylurea herbicides includes numerous compounds developed for various crops and weed spectrums. wikipedia.org Examples include chlorsulfuron, metsulfuron-methyl, nicosulfuron, and sulfosulfuron. wikipedia.orgmissouri.edu All share the fundamental sulfonylurea structure and mode of action, inhibiting the ALS enzyme. wikipedia.orgagronomyaustraliaproceedings.org

Interactive Data Table: Comparison of Related Sulfonylurea Compounds

Compound Key Structural Difference from Halosulfuron Primary Use
Halosulfuron-methyl Methyl ester of the carboxylic acid Herbicide for turf, maize, sugarcane, and rice. t3db.canih.gov
Chlorsulfuron Different heterocyclic ring (triazine) One of the first commercial sulfonylurea herbicides for cereals. agropages.comnih.gov
Metsulfuron-methyl Different heterocyclic ring (triazine) and linkage Control of broadleaf weeds in turf and cereals. agronomyaustraliaproceedings.orgbioone.org

Historical Development and Agricultural Significance of Sulfonylurea Herbicides

The herbicidal properties of sulfonylureas were first discovered by DuPont in 1975, with the first commercial products for wheat and barley launched in 1982. agropages.com This discovery revolutionized weed control by introducing a new mode of action with unprecedented potency. agropages.com

The agricultural significance of sulfonylurea herbicides is immense. agropages.com Their key advantages include:

Low Application Rates: Farmers could use significantly less product compared to older herbicides, often just grams per hectare instead of kilograms. agropages.comwikipedia.org

High Selectivity: Different sulfonylureas were developed to be safe for a wide variety of crops, including cereals, rice, and soybeans, while effectively controlling a broad spectrum of weeds. agropages.comsumitomo-chem.co.jp

Environmental Profile: They are considered environmentally compatible due to their low use rates and targeted action on an enzyme not present in animals. agropages.comnih.gov

The global market for sulfonylurea herbicides has grown to exceed $2 billion, making them the second-largest class of herbicides after glyphosate-based products. agropages.com

Overview of Carboxamide Halosulfuron's Potential or Established Role in Modern Weed Management Systems

Halosulfuron, often applied as halosulfuron-methyl, has an established role in modern weed management. It is a selective, post-emergence herbicide used to control sedges and other broadleaf weeds. t3db.canih.gov Its applications span various agricultural and non-agricultural settings:

Crops: It is used in crops like maize, sugarcane, and rice. t3db.caagropages.com

Turfgrass: It is widely used for selective weed control on golf courses and home lawns. bioone.orgapvma.gov.au

Vegetable Crops: Research has explored its use in crops like pumpkin and zucchini, often in combination with other herbicides to broaden the spectrum of controlled weeds. researchgate.nettandfonline.com

The development of sulfonylurea herbicides like halosulfuron has been crucial for managing difficult-to-control weeds. For instance, halosulfuron is particularly effective against problematic sedges like purple and yellow nutsedge. bioone.org Its role continues to be evaluated in integrated weed management systems, which may include practices like the use of cover crops and tillage, to provide effective and sustainable weed control. researchgate.netbac-lac.gc.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14ClN7O6S B13857716 Carobxamide Halosulfuron

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14ClN7O6S

Molecular Weight

419.80 g/mol

IUPAC Name

3-chloro-5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C12H14ClN7O6S/c1-20-10(7(9(14)21)8(13)18-20)27(23,24)19-12(22)17-11-15-5(25-2)4-6(16-11)26-3/h4H,1-3H3,(H2,14,21)(H2,15,16,17,19,22)

InChI Key

XQBZGTBSWIKVSU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)Cl)C(=O)N)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC

Origin of Product

United States

Molecular Mechanisms of Herbicide Action: Insights from Sulfonylurea Chemistry

Inhibition of Acetolactate Synthase (ALS) / Acetohydroxyacid Synthase (AHAS): The Primary Enzymatic Targetumn.eduacs.orgresearchgate.netpurdue.edu

Halosulfuron's primary mode of action is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). nih.govumn.eduacs.org This enzyme is a critical component in the biosynthesis of essential amino acids. mdpi.comnih.gov ALS inhibitors are recognized for their high potency at low concentrations. nih.gov

Biochemical Pathway Disruption of Branched-Chain Amino Acid Biosynthesis (Valine, Leucine, Isoleucine)umn.eduacs.orgnih.govnih.gov

ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. unl.edunih.govresearchgate.net These amino acids are fundamental building blocks for protein synthesis and are essential for normal plant growth and development. umn.eduresearchgate.net By inhibiting ALS, Halosulfuron (B143276) effectively halts the production of these vital amino acids. mdpi.com This leads to a deficiency, or "starvation," of valine, leucine, and isoleucine within the plant's cells. nih.govmdpi.com The cessation of BCAA synthesis is considered the primary mechanism responsible for the herbicidal effects and eventual death of susceptible plants. nih.govmdpi.com Studies have demonstrated that the application of ALS-inhibiting herbicides leads to a significant reduction in the free pools of these amino acids in plants. researchgate.net

Molecular Interactions at the ALS Active Siteunl.edu

Sulfonylurea herbicides, including Halosulfuron, are potent, non-covalent inhibitors of the ALS enzyme. nih.gov They function by binding to a specific site on the enzyme, distinct from the active site where the substrate normally binds. nih.govtandfonline.com This binding site is located at the entrance of a channel that leads to the active site. acs.org The herbicide molecule inserts itself into this channel, physically blocking the substrate's access to the catalytic machinery of the enzyme. acs.orgnih.gov

The interaction between the sulfonylurea herbicide and the ALS enzyme is highly specific, involving multiple contact points with various amino acid residues lining the binding channel. acs.orgresearchgate.net X-ray crystallography studies of yeast AHAS in complex with sulfonylurea herbicides have revealed that the heterocyclic ring of the herbicide projects towards the active site, while the aromatic ring binds in a pocket near the protein surface. acs.org Mutations in the amino acid residues that form these contact points can lead to reduced herbicide binding and confer resistance. acs.orgresearchgate.net For instance, a common mutation leading to resistance involves a change at the Trp574 position in the ALS gene. nih.govweedscience.org

Table 1: Key Amino Acid Residues in the ALS Active Site Interacting with Sulfonylurea Herbicides

Interacting ResidueRole in Herbicide Binding
Met354A, Arg380A, Met582A, Val583A, Trp586A, Gly116B, Phe201BInteract with the heterocyclic portion of sulfonylurea herbicides. researchgate.net
Pro196A single amino acid replacement at this position can confer resistance. nih.gov
Trp573A substitution at this position can contribute to herbicide resistance. nih.gov

Downstream Physiological and Cellular Effects in Susceptible Plants

The inhibition of ALS and the subsequent depletion of branched-chain amino acids trigger a cascade of downstream physiological and cellular effects that ultimately lead to the death of susceptible plants.

Growth Inhibition and Meristematic Disruptionumn.eduacs.org

One of the most immediate and noticeable effects of Halosulfuron is the rapid cessation of growth in susceptible plants. mdpi.com This is a direct consequence of the lack of essential amino acids required for cell division and elongation. wssa.net The areas of the plant with the highest demand for these amino acids, the meristematic tissues, are the most severely affected. unl.edu Meristems, located at the root and shoot tips, are sites of active cell division and are crucial for plant growth. purdue.eduunl.edu

The disruption of meristematic activity leads to a variety of symptoms, including stunting, chlorosis (yellowing) of new growth, and eventual necrosis (tissue death) of the growing points. unl.eduucanr.edu The inhibition of root growth is also a key symptom, leading to the formation of fewer and often club-shaped roots. purdue.edu

Metabolic Consequences Beyond Amino Acid Synthesisepa.gov

Furthermore, the general slowdown of protein synthesis due to the lack of essential amino acids can have widespread effects on various cellular functions. mdpi.com There is also evidence to suggest that ALS inhibitors can disrupt photosynthate transport and the respiratory system, further contributing to the decline of the plant. researchgate.netmdpi.com Some studies have also pointed to oxidative damage as a secondary effect of sulfonylurea herbicides. nih.gov

Absorption and Translocation within Plant Systems (e.g., Xylem and Phloem Transport)acs.orgpurdue.edu

For Halosulfuron to be effective, it must be absorbed by the plant and transported to its site of action in the meristematic tissues. umn.edu Halosulfuron is readily absorbed through both the foliage and the roots of plants. umn.eduucanr.eduagropages.com

Once absorbed, Halosulfuron is mobile within the plant's vascular system, translocating through both the xylem and the phloem. umn.eduucanr.edu

Xylem Transport: The xylem is responsible for the upward movement of water and nutrients from the roots to the rest of the plant. ucanr.edupurdue.edu Soil-applied Halosulfuron can be taken up by the roots and transported via the xylem to the shoots, accumulating in mature leaves where transpiration is highest. unl.eduwisc.edu

Phloem Transport: The phloem transports sugars produced during photosynthesis from the leaves (source) to areas of active growth and storage (sinks), such as the root and shoot meristems. ucanr.eduunl.edu Foliar-applied Halosulfuron enters the phloem and is transported along with these sugars to the growing points, where it exerts its inhibitory effect on ALS. purdue.eduunl.edu

This ability to move through both vascular systems ensures that the herbicide reaches the critical meristematic tissues, regardless of whether it is applied to the soil or the foliage. umn.eduunl.edu This systemic movement is a key characteristic of sulfonylurea herbicides and is essential for their effectiveness, particularly against perennial weeds with extensive root systems. purdue.edunih.gov

Synthetic Pathways and Derivatization of Halosulfuron Analogs

Chemical Synthesis Routes for Halosulfuron-methyl (B1672931) (as a reference)

Halosulfuron-methyl, a prominent sulfonylurea herbicide, serves as a crucial reference for understanding the synthesis of its carboxamide analogs. wikipedia.org Its synthesis is a multi-step process that involves the careful construction of its core pyrazole (B372694) and pyrimidine (B1678525) ring structures, linked by a sulfonylurea bridge. google.comresearchgate.net

One common pathway begins with 1-methyl-5-sulfonylamino-4-pyrazole ethyl formate as a starting material. This compound undergoes a series of reactions including hydrolysis, methylation, chlorination, acylation, and finally, a condensation reaction with 4,6-dimethoxy-2-pyrimidinamine to yield halosulfuron-methyl. google.com This method is noted for its accessible raw materials and high yield, making it suitable for industrial production. google.com

An alternative route starts from methyl 3-chloro-1-methylpyrazole-5-hydroxy-4-carboxylate. google.com This process involves a sequence of reactions:

Condensation: Reaction with dimethylaminothioformyl chloride.

Rearrangement: A transposition rearrangement reaction of the resulting product.

Chlorosulfonation: Treatment with chlorine to form a sulfonyl chloride intermediate.

Ammoniation: Reaction with ammonia water to produce the key intermediate, 3-chloro-1-methylpyrazole-5-sulfonamide-4-methyl formate. google.com

This key intermediate is then further processed to yield the final halosulfuron-methyl product.

Optimization of reaction conditions is critical for maximizing efficiency and product quality. sigmaaldrich.comnih.gov Key parameters that are often adjusted include temperature, solvent, catalyst, and the molar ratio of reactants. sigmaaldrich.comscielo.br For instance, in the synthesis of the aforementioned pyrazole sulfonamide intermediate, the chlorosulfonation step is typically conducted at a temperature between 0-50 °C. google.com The subsequent ammoniation reaction involves a specific molar ratio of ammonia water to the sulfonyl chloride precursor, generally between 2:1 and 5:1, to achieve high yields, often exceeding 95%. google.com

Similarly, in the pathway starting from 1-methyl-5-sulfonylamino-4-pyrazole ethyl formate, the choice of reagents and conditions for each step (hydrolysis, methylation, chlorination) is crucial. google.com For example, the methylation step can utilize reagents like thionyl chloride or dimethyl sulfate (B86663), with a preferred reaction temperature of 65°C. The chlorination step may use chlorine gas or sulfuryl chloride in a solvent like chloroform, with a catalyst such as zinc chloride, at a preferred temperature of 40°C. google.com These optimizations aim to reduce side reactions and increase the purity of the final product. google.com

Interactive Table: Key Intermediates in Halosulfuron-methyl Synthesis

Intermediate CompoundStarting MaterialKey Reactions
3-chloro-1-methylpyrazole-5-sulfonamide-4-methyl formateMethyl 3-chloro-1-methylpyrazole-5-hydroxy-4-carboxylateCondensation, Rearrangement, Chlorosulfonation, Ammoniation
3-chloro-1-methyl-5-sulfonylamino-4-pyrazole carboxylic acid methyl ester1-methyl-5-sulfonylamino-4-pyrazole ethyl formateHydrolysis, Methylation, Chlorination
4,6-dimethoxy-2-pyrimidinamineNot specified in detailUsed in the final condensation step

Specific Synthesis and Characterization of Carboxamide Halosulfuron (B143276)

The synthesis of carboxamide halosulfuron involves modifying the ester group of halosulfuron-methyl or its precursors into a carboxamide functional group. This transformation is typically achieved through amidation reactions.

Amidation is a fundamental reaction in organic synthesis used to form an amide bond between a carboxylic acid (or its derivative, like an ester or acyl chloride) and an amine. mdpi.com In the context of creating carboxamide halosulfuron, the methyl ester group of a halosulfuron precursor would be converted into a carboxamide.

This can be achieved by reacting the corresponding carboxylic acid with a desired amine in the presence of a coupling agent. Common coupling reagents used in amidation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (HOBt). researchgate.netmdpi.comnih.gov Another approach involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.

The direct amidation of esters with amines is also a viable, though often more challenging, route that may require specific catalysts or harsher reaction conditions. The choice of amine in these reactions determines the specific nature of the resulting carboxamide derivative, allowing for the synthesis of a library of novel compounds for further study. researchgate.net The reaction conditions, such as solvent and temperature, must be carefully controlled to ensure high conversion and prevent degradation of the sulfonylurea bridge, which can be unstable under certain pH conditions. researchgate.net

Once novel carboxamide derivatives of halosulfuron are synthesized, their structures must be rigorously confirmed. A combination of advanced spectroscopic techniques is employed for this purpose. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable tools for determining the carbon-hydrogen framework of the molecule. sciopen.com These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing chemists to confirm that the amidation reaction was successful and that the core structure of the halosulfuron analog is intact. Two-dimensional NMR techniques (like COSY and HMQC) can further establish connectivity between different parts of the molecule.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of the new compound, which can be used to confirm its elemental composition. sciopen.com Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the resulting pieces. nih.gov This fragmentation pattern provides valuable structural information, acting as a "fingerprint" for the compound and helping to pinpoint where modifications have occurred. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying functional groups. The disappearance of the ester carbonyl peak and the appearance of a new amide carbonyl peak in the IR spectrum would provide strong evidence for the successful conversion of the ester to the carboxamide.

X-ray Crystallography : For crystalline derivatives, single-crystal X-ray crystallography offers the most definitive structural proof. It provides a precise three-dimensional map of the atoms in the molecule, confirming stereochemistry and conformational details. rsc.org

Interactive Table: Spectroscopic Data for Structural Analysis

TechniqueInformation ObtainedApplication to Carboxamide Halosulfuron
¹H NMR Chemical environment of hydrogen atoms, proton connectivity.Confirms presence of amide N-H protons and protons on the amine substituent.
¹³C NMR Chemical environment of carbon atoms.Verifies the shift of the carbonyl carbon from an ester to an amide environment.
HRMS Exact molecular weight and elemental formula.Confirms the correct molecular formula for the newly synthesized derivative.
IR Spectroscopy Presence of specific functional groups.Shows disappearance of ester C=O stretch and appearance of amide C=O stretch.
X-ray Crystallography Precise 3D atomic arrangement in a crystal.Provides unambiguous proof of structure, including bond lengths and angles.

Structure-Activity Relationship (SAR) Studies of Halosulfuron Derivatives

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. ic.ac.ukdrugdesign.org For halosulfuron derivatives, the primary mode of action is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). wikipedia.orgcornell.eduresearchgate.net This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants. cornell.eduresearchgate.net

SAR studies involve synthesizing a series of related compounds by making systematic modifications to a parent structure (like halosulfuron) and then evaluating their herbicidal or enzymatic inhibitory activity. researchgate.net Key areas of modification on the halosulfuron scaffold include:

The aryl group (the pyrazole ring).

The sulfonylurea bridge.

The heterocyclic group (the pyrimidine ring).

By changing substituents on these parts—for example, by converting the methyl ester to various carboxamides—researchers can probe the interactions between the herbicide and the active site of the AHAS enzyme. nih.gov For instance, studies on other sulfonylureas have shown that the nature and position of substituents on the pyrimidine ring are critical for activity. researchgate.net Methoxy (B1213986) groups at both meta positions of the pyrimidine ring are often associated with desirable activity. nih.gov

The goal of these SAR studies is to develop models that can predict the activity of new, unsynthesized compounds. researchgate.net This rational approach to drug and herbicide design helps to identify which structural features are essential for potency and which can be modified to improve other properties. The insights gained from SAR studies on carboxamide halosulfuron and other derivatives can guide the synthesis of new compounds with potentially enhanced efficacy or a different spectrum of activity. researchgate.netnih.gov

Weed Resistance Evolution and Molecular Resistance Management Strategies

Mechanisms of Resistance to ALS-Inhibiting Herbicides

Weed resistance to ALS-inhibiting herbicides, such as Carboxamide Halosulfuron (B143276), is a complex phenomenon that can be broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). cambridge.org Both mechanisms can occur concurrently within the same weed population, further complicating management strategies. researchgate.net

Target-Site Resistance: Genetic Mutations in the ALS Gene

Target-site resistance is the most common mechanism of resistance to ALS inhibitors and arises from genetic mutations in the gene encoding the acetolactate synthase (ALS) enzyme, the target site of these herbicides. cambridge.orgunl.edu These mutations alter the protein's structure, reducing the binding affinity of the herbicide to the enzyme. cambridge.orgunl.edu Consequently, the herbicide is no longer able to effectively inhibit the enzyme's function, leading to plant survival. unl.edu

Numerous mutations at different codon positions within the ALS gene have been identified in resistant weed populations. cambridge.orgfrontiersin.org These mutations can confer varying levels of resistance to different chemical families of ALS-inhibiting herbicides. unl.edu For instance, a mutation at the Pro-197 position often provides high resistance to sulfonylurea herbicides but not to imidazolinones, while a change at the Ala-122 position can result in resistance to imidazolinones only. unl.edu A substitution at Trp-574, however, can confer resistance to both herbicide families. unl.edu The presence of more than one mutation in the ALS gene can lead to a broader and higher level of resistance. unl.edu

To date, amino acid substitutions at nine conserved sites in the ALS enzyme have been linked to herbicide resistance in weeds: Ala-122, Pro-197, Ala-205, Phe-206, Asp-376, Arg-377, Trp-574, Ser-653, and Gly-654. frontiersin.org The most frequently observed mutations occur at the Pro-197 and Trp-574 positions. frontiersin.org

Amino Acid Position Common Substitutions Resulting Resistance Pattern Reference
Pro-197Ser, Thr, Ala, His, ArgHigh resistance to sulfonylureas, variable to others. cambridge.orgmdpi.com
Ala-122Val, Thr, AsnResistance primarily to imidazolinones. unl.edunih.gov
Trp-574LeuBroad cross-resistance to multiple ALS inhibitor families. frontiersin.orgresearchgate.net
Asp-376GluConfers resistance to certain ALS inhibitors. frontiersin.orgresearchgate.net
Ser-653Asn, Thr, IleResistance to specific ALS-inhibiting herbicides. mdpi.comusda.gov

Non-Target-Site Resistance: Enhanced Metabolic Detoxification

Non-target-site resistance (NTSR) encompasses a range of mechanisms that prevent a lethal dose of the herbicide from reaching its target site. frontiersin.orghracglobal.com These mechanisms are generally more complex and can confer resistance to multiple herbicides with different modes of action. frontiersin.org The most common form of NTSR is enhanced metabolic detoxification, where the resistant plant can more rapidly break down the herbicide into non-toxic compounds. frontiersin.orgfrontiersin.org This process typically involves a three-phase system: activation, conjugation, and sequestration. researchgate.netmountainscholar.org

Cytochrome P450 monooxygenases (P450s) are a large and diverse family of enzymes that play a critical role in the first phase of herbicide metabolism. researchgate.netfrontiersin.org They catalyze the oxidation of herbicides, often introducing a functional group that makes the molecule more susceptible to further degradation. researchgate.netnih.gov Enhanced expression or increased activity of specific P450 enzymes can lead to rapid detoxification of herbicides, including ALS inhibitors, before they can reach the ALS enzyme. researchgate.netresearchgate.net This mechanism has been implicated in resistance to a wide range of herbicides across various weed species. nih.gov

Glutathione S-transferases (GSTs) are key enzymes in the second phase of herbicide detoxification. researchgate.netresearchgate.net They catalyze the conjugation of the activated herbicide molecule with the endogenous antioxidant glutathione. researchgate.netfrontiersin.org This conjugation process renders the herbicide water-soluble and non-toxic, facilitating its sequestration into the vacuole or cell wall. researchgate.netfrontiersin.org Increased levels or enhanced activity of specific GSTs have been linked to resistance to multiple herbicides in various weed species. frontiersin.orgnih.gov

Cross-Resistance Patterns with Carboxamide Halosulfuron and Other ALS Inhibitors

Cross-resistance occurs when a weed population develops resistance to herbicides from different chemical families that share the same mode of action. hracglobal.com In the case of ALS inhibitors, a single resistance mechanism, often a specific mutation in the ALS gene, can confer resistance to multiple chemical classes, including sulfonylureas (like halosulfuron), imidazolinones, triazolopyrimidines, pyrimidinyl benzoates, and sulfonylaminocarbonyl-triazolinones. hracglobal.comnih.gov

The pattern of cross-resistance is highly dependent on the specific mutation present in the ALS gene. unl.edu For example, a study on Cyperus difformis found that one biotype with an altered ALS enzyme was resistant to all five chemical groups of ALS inhibitors evaluated, while another biotype showed resistance to some but remained susceptible to others, such as penoxsulam (B166495) and less resistant to bispyribac-sodium (B1667525) and halosulfuron-methyl (B1672931). nih.govacs.org Similarly, a Cyperus esculentus biotype resistant to halosulfuron was also found to be cross-resistant to azimsulfuron, with the resistance attributed to a Pro197-to-Arg substitution in the ALS gene. mdpi.comresearchgate.net Another study on halosulfuron-resistant Cyperus esculentus identified a Trp574-to-Leu substitution, which conferred a high level of resistance to halosulfuron and cross-resistance to other ALS inhibitors. usda.gov

Non-target-site resistance, particularly enhanced metabolism via P450s, can also lead to broad cross-resistance to different ALS inhibitor families and even to herbicides with different modes of action. nih.govfrontiersin.org

Weed Species Herbicide(s) with Cross-Resistance Resistance Mechanism Reference
Cyperus difformisBensulfuron-methyl, orthosulfamuron, imazethapyr, propoxycarbazone-sodiumAltered ALS target site nih.govacs.org
Cyperus esculentusAzimsulfuronPro197-to-Arg substitution in ALS gene mdpi.comresearchgate.net
Cyperus esculentusImazamox, imazethapyr, penoxsulam, bispyribac, pyrithiobac-sodium, bensulfuronTrp574-to-Leu substitution in ALS gene usda.gov
Lolium rigidumIodosulfuron-mesosulfuron (ALS inhibitor) and Pinoxaden (ACCase inhibitor)Enhanced metabolism via Cytochrome P450s nih.govfrontiersin.org

Molecular and Phenotypic Detection of Herbicide Resistance

Early and accurate detection of herbicide resistance is crucial for developing effective management strategies. researchgate.netmdpi.com A variety of methods are available, ranging from whole-plant bioassays to advanced molecular techniques.

Phenotypic Detection:

Whole-Plant Assays: These are classical methods where suspected resistant and known susceptible weed populations are grown and treated with the herbicide . mdpi.com Resistance is confirmed if the suspected population survives doses that are lethal to the susceptible population. mdpi.com

Imaging Technologies: Techniques like chlorophyll (B73375) fluorescence and thermal imaging can identify phenotypic markers associated with resistance. mdpi.com For example, susceptible plants treated with certain herbicides exhibit changes in photosynthesis and transpiration, leading to altered fluorescence and leaf temperature, which can be detected by specialized cameras. mdpi.com

Molecular Detection:

DNA-Based Methods: The most direct way to detect target-site resistance is through sequencing the ALS gene to identify known resistance-conferring mutations. mdpi.comisws.org.in Techniques like Polymerase Chain Reaction (PCR) and Single Nucleotide Polymorphism (SNP) analysis are commonly used. isws.org.in

'Omics' Approaches: High-throughput technologies such as transcriptomics (analyzing gene expression), proteomics (analyzing proteins), and metabolomics (analyzing metabolites) are powerful tools for understanding and identifying the mechanisms of herbicide resistance, particularly complex NTSR mechanisms. isws.org.innih.gov These approaches can provide a global view of the changes in gene expression and metabolic pathways in resistant plants. nih.gov

The integration of these various detection methods allows for a comprehensive understanding of the resistance profile in a weed population, enabling the implementation of targeted and sustainable weed management practices. researchgate.net

Environmental Behavior and Degradation in Agroecosystems

Degradation Pathways and Kinetics in Soil and Water

Halosulfuron-methyl (B1672931) is characterized by its hydrolytic instability and susceptibility to microbial degradation, which are the primary mechanisms governing its breakdown in the environment. apvma.gov.auusda.gov It is considered to have low persistence in both soil and water, with accumulation of the parent compound or its primary metabolites not being anticipated. apvma.gov.au

The hydrolysis of halosulfuron-methyl is a critical degradation pathway and is significantly dependent on pH. usda.govnih.gov The rate of hydrolysis is considerably faster in both acidic and basic conditions compared to neutral environments. usda.govnih.gov This pH-dependent degradation is a key factor in its environmental persistence. usda.gov

Under alkaline conditions (pH 9), the hydrolysis is particularly rapid, with a half-life of less than a day. apvma.gov.au This involves a rearrangement of the sulfonylurea bridge. apvma.gov.au At a pH of 7, the degradation half-life is approximately 14 days. epa.govnufarm.com In acidic conditions (pH 5), the half-life extends to around 25-29 days. epa.govnufarm.com The primary hydrolytic degradation pathway involves the cleavage of the sulfonylurea bridge. usda.govepa.gov

Table 1: Hydrolytic Half-life of Halosulfuron-methyl at Different pH Levels

pHHalf-life (days)Reference
524.8 - 28.9 epa.gov
713.9 - 14.9 epa.gov
9< 1 apvma.gov.au

This table is interactive. Users can sort and filter the data.

Microbial degradation is a significant pathway for the dissipation of halosulfuron-methyl in soil. apvma.gov.auepa.gov The rate of this degradation can vary depending on soil type and conditions. epa.gov For instance, in a Sable silty clay loam (pH 5.8), the half-life was reported to be between 13.7 and 18.3 days, while in a Sarpy sandy loam (pH 8.0), it was faster, ranging from 8.3 to 13.6 days. epa.gov

The primary metabolites formed through both hydrolysis and microbial action result from the cleavage of the sulfonylurea bridge. epa.gov Key metabolites identified in soil and water include:

3-chlorosulfonamide ester epa.gov

Aminopyrimidine epa.gov

3-chlorosulfonamide acid (formed from the hydrolysis of the 3-chlorosulfonamide ester) epa.gov

In some soil types, other minor metabolites have been observed, such as MON 12000 acid, MON 12000 guanidine, and a rearrangement ester. epa.gov Studies have shown that some bacteria, such as Proteus sp. CD3, can effectively degrade halosulfuron-methyl. frontiersin.org

Photolysis is not considered a major degradation pathway for halosulfuron-methyl. epa.gov Studies have indicated that the degradation observed in the presence of light is predominantly due to hydrolysis. apvma.gov.au In aqueous photolysis studies at pH 5, the half-life of irradiated samples was 23.8 days, which was not significantly different from the dark control at 29.5 days. epa.gov Similarly, on a silt loam soil, the half-life in irradiated samples was 16.2 days compared to 8 days in the dark, suggesting hydrolysis was the controlling degradation process. epa.gov

Adsorption, Desorption, and Mobility in Diverse Soil Types

The mobility of halosulfuron-methyl in soil is influenced by its adsorption and desorption characteristics, which are in turn affected by soil properties such as organic matter content, clay content, and pH. rroij.comresearchgate.net Generally, sulfonylurea herbicides exhibit weak adsorption to soil clay minerals. researchgate.net

Adsorption of halosulfuron-methyl is positively correlated with organic matter and clay content and negatively correlated with pH. rroij.com The soil organic carbon partition coefficients (Koc) have been reported to range from 28 to 178 in four different soils. apvma.gov.au In another study, Koc values ranged from 105 to 173. rroij.com

Table 2: Soil Adsorption and Degradation Parameters for Halosulfuron-methyl

Soil PropertyRangeInfluence on AdsorptionReference
Organic Carbon (OC)0.58% - 2.0%Positive Correlation rroij.com
Clay Content4% - 31%Positive Correlation rroij.com
pH5.8 - 8.0Negative Correlation rroij.com
Koc (mL/g)28 - 178- apvma.gov.au
DT50 (days)8.1 - 10.9- rroij.com

This table is interactive. Users can sort and filter the data.

Halosulfuron-methyl is recognized as having the potential to leach through the soil into groundwater, particularly in areas with permeable soils and a shallow water table. epa.govcdms.net Its moderate to high water solubility contributes to its mobility. apvma.gov.au

Laboratory studies using soil columns have demonstrated the movement of halosulfuron-methyl through the soil profile. chemijournal.comresearchgate.net In a study with sandy loam soil, halosulfuron-methyl was detected throughout a 40 cm column and in the leachate, indicating its high mobility in this soil type. chemijournal.comresearchgate.net The movement was observed under both continuous and discontinuous flow conditions. chemijournal.com The amount of leaching was not significantly affected by the application dose. chemijournal.com The Groundwater Ubiquity Score (GUS) for halosulfuron-methyl in several Indian soils was calculated to be less than 1.9, suggesting a lower leaching potential in those specific soils. rroij.com

Volatilization is not considered a significant dissipation mechanism for halosulfuron-methyl. epa.govalbertvalleyturf.com.au This is due to its low vapor pressure (3.5 x 10^-12 mmHg at 25°C). epa.gov Therefore, direct loss from soil surfaces via volatilization is expected to be minimal. epa.gov

Metabolite Identification and Environmental Persistence

The degradation of Halosulfuron-methyl in the environment leads to the formation of several key metabolites. The primary degradation pathways include the chemical hydrolysis of the sulfonylurea bridge and microbial degradation, with the rate and outcome being highly dependent on the soil and water pH. scribd.comresearchgate.net

In acidic to neutral conditions (pH ≤ 7), the main degradation route is the cleavage of the sulfonylurea bridge. researchgate.netepa.gov This process results in the formation of metabolites such as 3-chlorosulfonamide ester and aminopyrimidine . epa.govagropages.com The 3-chlorosulfonamide ester can undergo further hydrolysis to form 3-chlorosulfonamide acid . epa.govagropages.com9ele.com In a study on Sable silty clay loam (pH 5.8), aminopyrimidine reached a maximum concentration of 27% of the applied radioactivity by day 364, while 3-chlorosulfonamide acid reached a maximum of 32.1% by day 364, indicating their persistence in the soil environment. epa.gov

These primary degradates, particularly 3-chlorosulfonamide acid and aminopyrimidine, are considered resistant to further rapid degradation and can persist in soil and water. epa.goveuropa.eu Due to their high water solubility, they exhibit potential for mobility, although they are not expected to bioaccumulate in organisms like fish. epa.gov

Table 1: Major Metabolites of Halosulfuron-methyl and Their Formation Conditions

MetaboliteFormation Pathway / ConditionReference
AminopyrimidineCleavage of sulfonylurea bridge in acidic to neutral soils (pH ≤ 7) epa.govagropages.com
3-chlorosulfonamide esterCleavage of sulfonylurea bridge in acidic to neutral soils (pH ≤ 7) epa.govagropages.com
3-chlorosulfonamide acid (CSA)Hydrolysis of 3-chlorosulfonamide ester epa.govagropages.comresearchgate.net
Halosulfuron-methyl rearrangement (HSMR)Rearrangement of sulfonylurea bridge in alkaline soils (pH 9) scribd.comepa.govresearchgate.net
3-chloro-1-methyl-5-sulfamoylpyrazole-4-carboxylic acidMetabolism in maize (cleavage of urea (B33335) bridge and ester hydrolysis) agropages.comamazonaws.comshardaafrica.com

Residue Dynamics in Environmental Compartments

The persistence and movement of Halosulfuron-methyl and its residues have been studied across soil, water, and plant systems, revealing its dynamic behavior post-application.

Residue Dynamics in Soil

Halosulfuron-methyl generally exhibits low to moderate persistence in soil. apvma.gov.au Its dissipation follows first-order kinetics, with the half-life (DT50) varying based on soil type, climate, and microbial activity. epa.govresearchgate.net Field studies have reported half-lives ranging from 4 to 56 days in the United States. epa.govapvma.gov.au In a tropical sugarcane ecosystem in India, the half-life in sandy clay loam soil was found to be approximately 9 days. researchgate.netresearchgate.net Although the herbicide degrades relatively quickly, its primary metabolites can be more persistent. apvma.gov.au Due to its properties, accumulation of the parent compound in soil is not anticipated under typical application scenarios. apvma.gov.au However, the mobility of the parent compound and its degradates means there is a potential for leaching into groundwater, particularly in permeable, low-organic matter soils with a shallow water table. epa.govagroconsultasonline.com

Table 2: Field and Laboratory Dissipation Half-Life (DT50) of Halosulfuron-methyl in Soil

Soil Type / LocationHalf-Life (Days)Reference
Sable silty clay loam (pH 5.8)13.7 - 18.3 epa.gov
Sarpy sandy loam (pH 8.0)8.3 - 13.6 epa.gov
Field Study (North Carolina, USA)4 - 12 epa.govapvma.gov.au
Field Study (Iowa, USA)14 - 56 epa.govapvma.gov.au
Sandy clay loam (Sugarcane ecosystem)8.85 - 9.12 researchgate.netresearchgate.net
Sandy loam & Clay loam (Lab study)8.4 - 10.7 researchgate.net

Residue Dynamics in Water

In aquatic environments, the primary mechanism for the degradation of Halosulfuron-methyl is abiotic hydrolysis, which is highly dependent on pH. epa.gov The herbicide is hydrolytically unstable at environmentally relevant pH levels. apvma.gov.au The rate of degradation increases significantly as the pH becomes more alkaline. epa.gov Photolysis is not considered a major degradation pathway in water. epa.gov Given its rapid hydrolysis and susceptibility to microbial degradation, Halosulfuron-methyl is expected to have low persistence in water systems. apvma.gov.au Its major degradates, however, are highly soluble and can persist. epa.gov

Table 3: Hydrolysis Half-Life of Halosulfuron-methyl in Water at 25°C

pH LevelHalf-LifeReference
524.8 - 28.9 days epa.gov
713.9 - 14.9 days epa.gov
917.6 - 19.5 hours epa.gov

Residue Dynamics in Plant Tissues

Halosulfuron-methyl is rapidly absorbed by the roots and foliage of plants and translocated throughout the plant's system. agropages.com Once absorbed, it is metabolized by the plant. The rate and products of metabolism can vary between different plant species, which contributes to the herbicide's selectivity. bac-lac.gc.ca In maize, for example, Halosulfuron-methyl is extensively metabolized. The major metabolite identified is 3-chloro-1-methyl-5-sulfamoylpyrazole-4-carboxylic acid , which is formed through the cleavage of the urea bridge and hydrolysis of the ester group. agropages.comshardaafrica.com In studies comparing white and adzuki beans, the half-life of halosulfuron (B143276) was found to be significantly shorter in the more tolerant white bean (≤ 6 hours) compared to the more sensitive adzuki bean (16 hours), demonstrating that differential metabolism is a key factor in crop tolerance. bac-lac.gc.ca

Ecological Interactions and Non Target Organism Responses

Impact on Soil Microbial Communities and Functional Processes

A study on the dissipation kinetics of halosulfuron-methyl (B1672931) found that the herbicide had a transitory effect on several soil enzyme activities, including dehydrogenase, alkaline phosphatase, and acid phosphatase. egranth.ac.in In contrast, urease activity appeared to be unaffected by the presence of the herbicide. egranth.ac.in These enzymes are crucial indicators of soil health and are involved in various nutrient transformation processes.

Interactive Table 1: Effects of Halosulfuron-Methyl on Soil Microbial Parameters
ParameterObserved EffectDuration of EffectSource(s)
Bacterial Community Diversity (Alpha/Beta) No significant alteration- nih.gov, x-mol.com
Total Bacteria, Fungi, Actinomycetes Initial detrimental effectTransient, recovered post-persistence researchgate.net
Dehydrogenase Activity Transitory effectTransient egranth.ac.in
Alkaline Phosphatase Activity Transitory effectTransient egranth.ac.in
Acid Phosphatase Activity Transitory effectTransient egranth.ac.in
Urease Activity Unaffected- egranth.ac.in
Cyanobacteria Population Positively correlated with concentration- nih.gov, x-mol.com
Chloroflexi Population Positively correlated with concentration- nih.gov, x-mol.com

The functioning of carbon and nitrogen cycles is intrinsically linked to soil microbial activity. While direct, extensive research on halosulfuron-methyl's impact on these cycles is limited, related studies on sulfonylurea herbicides and microbial responses provide insights. Herbicides can influence the nitrogen cycle by affecting the microorganisms responsible for processes like nitrogen fixation, nitrification, and denitrification. mdpi.comresearchgate.net

Studies have shown that the presence of other sulfonylurea herbicides, such as mesosulfuron-methyl, can alter soil microbial communities, which in turn affects the concentrations of nitrate (B79036) (NO₃⁻-N) and ammonium (B1175870) (NH₄⁺-N) in the soil. researchgate.net For halosulfuron-methyl, it has been observed that total nitrogen and total phosphorus concentrations in the soil are key factors that significantly influence the structure of the microbial community in its presence. nih.govx-mol.com This suggests an indirect pathway by which the herbicide could influence nutrient cycling, mediated by its effects on specific microbial populations. The microbial functional groups involved in the biodegradation of halosulfuron-methyl, such as Cyanobacteria, also play roles in these biogeochemical cycles. nih.govx-mol.com

Phytotoxicological Effects on Non-Target Flora and Adjacent Vegetation

Halosulfuron-methyl is recognized as being toxic to various non-target vascular plants. agroconsultasonline.comepa.gov Its potential to cause harm to unintended vegetation is a significant consideration, particularly through mechanisms like spray drift and surface runoff. cdms.netlabelsds.com Product labels often advise against direct application to water bodies and recommend the maintenance of vegetative buffer strips to mitigate the movement of the herbicide into adjacent sensitive areas. agroconsultasonline.comepa.govcdms.net The hazard to non-target plants can be variable, but it is considered significant for some species, especially when they are directly sprayed. apvma.gov.au Furthermore, like other sulfonylureas, halosulfuron-methyl demonstrates high toxicity to certain aquatic plants, including green algae and duckweed. apvma.gov.auagropages.com

Crop Injury and Selectivity in Specific Cropping Systems (e.g., maize, sugarcane, rice, wheat)

The selectivity of halosulfuron-methyl varies significantly among different crops and even between varieties or hybrids of the same crop. Temporary crop injury, such as yellowing or stunting, can occur following application. agroconsultasonline.com

Maize (Zea mays): Generally considered tolerant, some maize hybrids may exhibit sensitivity to halosulfuron-methyl. agroconsultasonline.com Studies have reported transient crop injury, with one observing 13% injury at 7 days after treatment, which later decreased to 1%. researchgate.net The tolerance in maize, a C4 plant, is linked to its ability to manage oxidative stress induced by the herbicide more effectively than sensitive C3 plants like soybean. nih.gov However, use on certain types of maize, such as those with a relative maturity of less than 88 days, white corn, or Hi-Lysine hybrids, may carry a higher risk of injury. epa.gov Research on the residual effects in a maize-based cropping system showed no phytotoxic impact on the succeeding blackgram crop. cabidigitallibrary.org

Sugarcane (Saccharum officinarum): Halosulfuron-methyl is widely used in sugarcane, and many studies report no significant phytotoxicity or adverse effects on crop growth, even at high application rates. thepharmajournal.comijpab.com However, crop response can be genotype-dependent. A study assessing 31 different sugarcane genotypes found a range of responses, from no visual injury in nine genotypes to moderate toxic effects in eight genotypes. researchgate.net Recovery from initial injury also varied among the genotypes. researchgate.net To minimize risk, directed applications under the crop canopy are sometimes recommended to avoid contact with young, sensitive tillers and leaves. lsuagcenter.com

Rice (Oryza sativa): The potential for crop injury in rice is influenced by application timing and method. In water-seeded rice, significant injury (up to 28%) has been observed when a product containing halosulfuron-methyl and prosulfuron (B166686) was applied directly to exposed, pre-germinated seeds. lsu.edu As an ALS-inhibiting herbicide, it can cause not only foliar injury but also a reduction in root growth. lsu.edu The risk of injury may be elevated in soils with a higher pH (above 7.8). lsu.edu Caution is advised when using the herbicide on newly developed rice varieties until their tolerance has been established. gowanco.com

Wheat (Triticum aestivum): Research on wheat has yielded mixed results. Some studies have found that halosulfuron-methyl did not cause injury to wheat plants. awsjournal.org In a greenhouse screening of pre-emergent herbicides, it was found to have only a limited effect on wheat damage and was considered promising. scielo.br However, in a subsequent field experiment, the same study found that halosulfuron-methyl application led to a decrease in grain yield compared to the untreated control, highlighting potential discrepancies between greenhouse and field conditions. scielo.br

Interactive Table 2: Summary of Halosulfuron-Methyl Phytotoxicity in Various Crops
CropGeneral Selectivity/ToleranceKey Research FindingsSource(s)
Maize Tolerant, but hybrid-dependentTransient yellowing/stunting (e.g., 13% injury at 7 DAT, recovering to 1%). researchgate.net Riskier for certain hybrids (e.g., <88 day RM). epa.gov agroconsultasonline.com, researchgate.net, epa.gov
Sugarcane Generally tolerant, but genotype-dependentMany studies show no injury. thepharmajournal.comijpab.com One study of 31 genotypes found 9 were fully tolerant, while 8 showed moderate injury. researchgate.net thepharmajournal.com, ijpab.com, researchgate.net
Rice Moderately tolerant; dependent on application methodUp to 28% injury when applied directly to exposed seed in water-seeded systems. lsu.edu Can inhibit root growth. lsu.edu lsu.edu, gowanco.com
Wheat VariableOne study found no injury. awsjournal.org Another found it promising in greenhouse but caused yield loss in the field. scielo.br awsjournal.org, scielo.br

Interactions with Beneficial Arthropods and Soil Biota

The impact of halosulfuron-methyl on non-target arthropods, which can include pollinators and natural enemies of pests, is a key aspect of its ecological risk profile. Studies indicate that halosulfuron-methyl has low toxicity to certain beneficial insects. For instance, it is reported to have low toxicity to bees. apvma.gov.au

More specific laboratory tests have been conducted to quantify its effect on natural enemies. The results for two important biological control agents are summarized below.

Interactive Table 3: Toxicity of Halosulfuron-Methyl to Beneficial Insects
OrganismTypeEndpointResultSource(s)
Bees Pollinator-Low toxicity reported apvma.gov.au
Aphidius rhopalosiphi Parasitic WaspMortality LR₅₀> 300 g/ha herts.ac.uk
Predatory Mites PredatorMortality LR₅₀> 300 g/ha herts.ac.uk

The high LR₅₀ values (the application rate causing 50% mortality) suggest a low risk of direct mortality for these parasitic wasps and predatory mites at typical field application rates. herts.ac.uk

Beyond direct toxicity to individual species, the broader impact on soil biota is linked to the effects on microbial communities as discussed in section 6.1. Soil biota, including bacteria, fungi, and soil arthropods, are part of a complex food web. frontiersin.org Changes in the microbial community due to herbicide application can have cascading effects on other organisms that depend on them for food or through symbiotic relationships. frontiersin.org The formulation of the pesticide can also influence its impact; for example, granular, soil-applied formulations are often less hazardous to surface-dwelling beneficial arthropods than foliar sprays. globalsciencebooks.info

Advanced Analytical Methodologies for Trace Detection and Quantification of Halosulfuron Methyl

The detection and quantification of halosulfuron-methyl (B1672931) at trace levels in complex samples require sophisticated analytical strategies. These methodologies are crucial for monitoring its presence in the environment and ensuring food safety. The analytical process typically involves comprehensive sample preparation to isolate the analyte from interfering matrix components, followed by highly selective and sensitive chromatographic separation and mass spectrometric detection.

Efficacy, Selectivity, and Agronomic Performance in Cropping Systems

Herbicide Efficacy against Key Weed Species (e.g., sedges, broadleaf weeds)

Halosulfuron-methyl (B1672931) demonstrates significant efficacy against perennial sedges, particularly purple nutsedge (Cyperus rotundus) and yellow nutsedge (Cyperus esculentus), which are considered some of the world's most troublesome agricultural weeds. researchgate.netthepharmajournal.com It is also effective against a spectrum of broadleaf weeds, including velvetleaf (Abutilon theophrasti), common cocklebur (Xanthium strumarium), redroot pigweed (Amaranthus retroflexus), and wild mustard (Sinapis arvensis). cornell.edubac-lac.gc.cascirp.org However, its activity against grassy weeds is limited. thepharmajournal.com

The application rate of halosulfuron-methyl is critical for achieving optimal weed control while ensuring crop safety. Research has established effective dose-response relationships for various key weed species.

For the control of Cyperus species in sugarcane, application rates of 67.5, 75.0, and 150.0 g a.i./ha have been shown to be highly effective. thepharmajournal.comresearchgate.net Studies indicate that a rate of 67.5 g a.i./ha is often sufficient, providing over 97% control of C. rotundus and being economically optimal. researchgate.netthepharmajournal.com In field trials, these rates significantly lowered both the population density (1.2–2.2 plants/m²) and the dry weight (0.45–0.49 g/m²) of purple nutsedge. thepharmajournal.com

In the management of Navua sedge (Cyperus aromaticus), lower rates have also proven effective. Research in tropical pastures found that halosulfuron-methyl at 25 g a.i./ha was as effective as higher rates (up to 73 g a.i./ha), achieving significant reductions in sedge populations, though field results can vary between 40-95% control. dpi.qld.gov.auinformit.org However, for plants with established rhizomes, the herbicide's effectiveness is primarily on the above-ground growth, with regrowth occurring from the rhizomes. dpi.qld.gov.au

For broadleaf weed control in crops like white bean, halosulfuron-methyl applied post-emergence at rates of 25 to 50 g a.i./ha effectively controlled species such as redroot pigweed (up to 89% control) and velvetleaf (up to 97% control). scirp.org

Table 1: Efficacy of Halosulfuron-methyl Application Rates on Key Weed Species

Weed SpeciesCropApplication Rate (g a.i./ha)Weed Control Efficiency (%)Source
Cyperus rotundus (Purple Nutsedge)Sugarcane67.597.8 - 97.9 thepharmajournal.com
Cyperus rotundus (Purple Nutsedge)Sugarcane75.097.8 - 97.9 thepharmajournal.com
Cyperus aromaticus (Navua Sedge)Pasture25.040 - 95 dpi.qld.gov.au
Abutilon theophrasti (Velvetleaf)White Bean50.097 scirp.org
Amaranthus retroflexus (Redroot Pigweed)White Bean50.089 scirp.org
Chenopodium album (Common Lambsquarters)PotatoED50 of 1.21 g a.i./ha50 mdpi.com

The efficacy of post-emergence herbicides like halosulfuron-methyl is influenced by environmental conditions that affect plant growth. Optimal performance is typically observed when weeds are actively growing. dpi.qld.gov.au Factors such as adequate soil moisture, moderate to warm temperatures, and sufficient light promote vigorous growth, leading to better absorption and translocation of the herbicide throughout the weed. Conversely, conditions that cause plant stress, such as drought or temperature extremes, can reduce herbicide uptake and effectiveness. The rate of degradation in the soil is also influenced by environmental factors, with increased temperatures, higher soil moisture, and lower soil pH enhancing the breakdown of the compound through both hydrolytic and microbial processes. thepharmajournal.com

Mechanisms of Crop Selectivity and Tolerance

The selective action of halosulfuron-methyl, allowing it to control weeds within a crop, is a critical aspect of its agronomic utility. This selectivity is primarily achieved through physiological mechanisms within the tolerant crop plant. wiserpub.com

The principal basis for crop selectivity towards halosulfuron-methyl is the rapid metabolic detoxification of the herbicide by tolerant plant species. acs.orgcornell.eduacs.org Crops such as corn (Zea mays) and wheat (Triticum aestivum) possess enzyme systems that quickly break down the halosulfuron-methyl molecule into non-phytotoxic metabolites. acs.orgacs.org

Research has shown that tolerant species like corn and wheat can completely metabolize the herbicide within hours of application. acs.orgacs.org In corn, the primary metabolic pathway involves the hydroxylation of the pyrimidine (B1678525) ring, followed by rapid conjugation with glucose. acs.orgacs.org In wheat, O-demethylation of the pyrimidine ring's methoxy (B1213986) group is the predominant pathway. acs.orgacs.org

In contrast, susceptible weed species and sensitive crops, such as soybeans and summer squash, exhibit very little to no metabolism of the herbicide. acs.orgacs.orgfao.org In these plants, the active compound remains in its phytotoxic form, binds to the ALS enzyme, and leads to plant death. fao.org Studies comparing tolerant white beans and susceptible adzuki beans found that the half-life of halosulfuron-methyl was less than 6 hours in the tolerant white bean, compared to 16 hours in the susceptible adzuki bean, highlighting the direct link between metabolic rate and tolerance. bac-lac.gc.ca

Table 2: Metabolism of Halosulfuron-methyl in Tolerant vs. Susceptible Species

SpeciesToleranceMetabolism RatePrimary Metabolic PathwaySource
Corn (Zea mays)TolerantRapid (Almost 100% in 24 hrs)Pyrimidine ring hydroxylation & glucose conjugation acs.orgacs.org
Wheat (Triticum aestivum)TolerantRapidO-demethylation of pyrimidine ring acs.orgacs.org
Cucumber (Cucumis sativus)TolerantRapid (>80% metabolized in 96 hrs)Not specified fao.org
White Bean (Phaseolus vulgaris)TolerantRapid (Half-life < 6 hrs)Not specified
Soybean (Glycine max)SusceptibleVery little- acs.orgacs.org
Adzuki Bean (Vigna angularis)SusceptibleSlow (Half-life of 16 hrs)Not specified
Velvetleaf (Abutilon theophrasti)SusceptibleVery little (>80% parent compound remaining at 96 hrs)- fao.org

To further improve the safety margin of sulfonylurea herbicides in certain crops, particularly under stressful environmental conditions, chemical safeners are often utilized. thecattlesite.com Safeners are agrochemicals applied with a herbicide to protect the crop from injury without diminishing the herbicide's efficacy against target weeds. bcpc.orgnih.govmdpi.com

Safeners function by stimulating the crop's natural defense mechanisms, primarily by accelerating the rate of herbicide metabolism. thecattlesite.combcpc.org They achieve this by inducing the expression of key detoxification enzymes, such as cytochrome P450 monooxygenases and glutathione S-transferases (GSTs). nih.govthecattlesite.combcpc.org For instance, safeners used with sulfonylurea herbicides in corn selectively increase the amount of specific cytochrome P450 enzymes, leading to a faster breakdown of the herbicide molecules into inactive forms. thecattlesite.com This enhanced metabolism reduces the concentration of the active herbicide that reaches the target site (ALS enzyme) in the crop, thereby preventing injury. The protective action of safeners is highly specific to the crop and does not extend to the target weed species, which lack the genetic capacity to respond to the safener's induction signal. thecattlesite.combcpc.org

Field Performance and Economic Impact in Various Agricultural Regimes

The field performance of halosulfuron-methyl has been validated across various agricultural systems, demonstrating its value in integrated weed management programs. Its effectiveness in controlling key sedge and broadleaf weeds leads to significant reductions in weed competition, thereby protecting crop yield and improving economic returns.

In sugarcane, a crop heavily infested by Cyperus rotundus, the application of halosulfuron-methyl at 67.5 g a.i./ha resulted in superior cane yield (66.8–67.9 t/ha) and a high weed control index (84.7–89.2%). researchgate.net Compared to an untreated control, treatments with effective doses of halosulfuron-methyl increased cane yield by 60.9–64.8%. thepharmajournal.com Tank-mixing halosulfuron-methyl with other herbicides like atrazine or metribuzin has also shown to be very effective in controlling a broader spectrum of weeds and significantly boosting sugarcane yield. isws.org.inijcmas.com

In bottle gourd cultivation, post-emergence application of halosulfuron-methyl at 52.5 g/ha effectively controlled sedges and resulted in a 48-67% yield advantage over the unweeded control, leading to the highest benefit-cost ratio (2.59-2.63) among the tested treatments. isws.org.in Similarly, in white bean production, halosulfuron-methyl tank mixes effectively controlled a range of broadleaf weeds, leading to yield increases of 50% to 90% compared to the weedy control. scirp.org These findings underscore the positive economic impact of incorporating halosulfuron-methyl into weed management strategies, as effective weed control is directly linked to higher crop productivity and profitability.

Integration with Tillage and Irrigation Practices

The agronomic performance of halosulfuron-methyl is influenced by tillage and irrigation practices. For effective post-emergence weed control, avoiding soil disturbance such as cultivation for at least seven days after application is recommended. agroconsultasonline.comepa.gov A timely cultivation may be necessary 7 to 10 days after a post-emergence application to manage suppressed weeds, those that exceed the maximum labeled size at application, or weeds that emerge after treatment. epa.gov

Rainfall and irrigation play a critical role in the efficacy and crop safety of halosulfuron-methyl. The herbicide is considered rainfast after four hours; however, rainfall or irrigation within this period may reduce its effectiveness. epa.govepa.gov Conversely, adequate rainfall can be crucial for the dissipation of halosulfuron (B143276) from agricultural plastics, such as low-density polyethylene (LDPE) mulch. Research on yellow squash and watermelon transplanted into LDPE mulch previously treated with halosulfuron at 79 g ha⁻¹ showed that plant growth and development were comparable to non-treated controls if there was a 14-day interval before transplanting accompanied by 13.5 cm of rain, or a 17-day interval with 6.2 cm of rain. cambridge.org However, applications made closer to transplanting with insufficient rainfall resulted in crop injury and yield reduction. cambridge.org

Overhead sprinkler irrigation should be avoided for 2 to 3 days following a post-emergence application. epa.gov Furthermore, halosulfuron-methyl may leach into groundwater in areas with permeable soils and shallow water tables, and it has a high potential to enter surface water through runoff, particularly from poorly draining soils. epa.gov

Compatibility in Tank-Mix Combinations

The compatibility of halosulfuron-methyl in tank-mix combinations with other herbicides and adjuvants is a critical factor for integrated weed management. Tank-mixing allows for a broader spectrum of weed control and can help manage herbicide resistance.

Halosulfuron-methyl has been evaluated in various tank-mix combinations. For instance, in sugarcane, a tank mix of halosulfuron-methyl (67.5g) with atrazine (1.25Kg) proved to be highly effective in controlling a wide range of weeds and resulted in higher sugarcane yield and quality. ijcmas.com Other tank-mix partners for halosulfuron-methyl in sugarcane include 2,4-D, metribuzin, MSM (metsulfuron-methyl), and ethoxysulfuron. ijcmas.com In corn, soil residual herbicides like alachlor, acetochlor, metolachlor, and dimethenamid can be tank-mixed with a product containing halosulfuron-methyl and prosulfuron (B166686) for residual grass weed control. epa.gov

However, antagonism has been observed in certain tank-mixes. For example, applying halosulfuron with clethodim and a nonionic surfactant (NIS) reduced the control of large crabgrass compared to clethodim with NIS alone. researchgate.net Similarly, tank-mixing halosulfuron with sethoxydim (B610796) antagonized the control of smooth crabgrass when applied with a crop oil concentrate (COC). ncwss.org The addition of halosulfuron to clethodim with only a COC antagonized the control of giant foxtail. ncwss.org Interestingly, no antagonism was observed for any herbicide tank-mixture when a methylated seed oil (MSO) was used as the adjuvant. ncwss.org

The choice of adjuvant is crucial for the performance of halosulfuron-methyl tank-mixes. Nonionic surfactants (NIS) and crop oil concentrates (COC) are often required to improve efficacy. epa.gov However, the herbicide label for halosulfuron in pumpkin cultivation does not permit the use of oil-based adjuvants due to concerns about excessive crop injury. ncwss.org

Before tank-mixing, a compatibility test in a small container is recommended to ensure the physical and chemical compatibility of the products. epa.govepa.govpurdue.edu

Impact on Crop Yield and Quality Parameters

The application of halosulfuron-methyl can have a significant impact on crop yield and quality, primarily through effective weed control, which reduces competition for resources.

In sugarcane, the application of halosulfuron-methyl has been shown to significantly increase cane yield. One study reported a 60.9% to 64.8% increase in cane yield over the untreated control. thepharmajournal.com The number of tillers and millable canes also increased significantly with halosulfuron-methyl application compared to untreated plots. thepharmajournal.com Another study found that a tank-mix of halosulfuron-methyl with atrazine resulted in a significantly higher cane yield. ijcmas.com Regarding quality parameters, research has shown that halosulfuron-methyl did not cause any perceptible variation in brix value, sucrose content, or commercial cane sugar percentage in sugarcane. researchgate.net

The following table summarizes the impact of different halosulfuron-methyl treatments on sugarcane yield from a research study.

TreatmentCane Yield (t/ha)% Increase Over Control
Halosulfuron-methyl @ 67.5 g/ha66.860.9
Halosulfuron-methyl @ 90.0 g/ha67.964.8
Halosulfuron-methyl @ 135.0 g/ha67.964.8
Atrazine + 2,4-D-33.9
Unweeded Control-0

In other crops, the impact on yield can vary depending on crop tolerance. In a study on rice, halosulfuron-methyl effectively controlled water primrose without apparent toxicity to the rice plants. conservationevidence.com However, in cucurbit species like pumpkin, halosulfuron application has been observed to cause crop injury, which can lead to significant yield loss. researchgate.netncwss.org One study noted that pumpkin yield in plots treated with post-emergence herbicides, including halosulfuron, was at least 50% less than in the weed-free control plots, likely due to a combination of herbicide injury and insufficient weed control. researchgate.net

For soybeans, varieties with sulfonylurea-tolerant (ST) traits show better tolerance to halosulfuron. In field studies, halosulfuron did not have a significant effect on the yield of ST soybean varieties compared to their non-treated controls. researchgate.net However, severe injury and subsequent yield loss were observed in non-ST soybean varieties. researchgate.netresearchgate.net

The table below shows the yield response of different soybean varieties to halosulfuron application.

Formulation Science and Application Technologies

Development and Characterization of Different Formulation Types (e.g., Water-Dispersible Granules)

Halosulfuron-methyl (B1672931) is formulated in several ways to ensure stability, ease of handling, and effective delivery. solverchembooks.com The most common formulations are dry, solid types designed to be dispersed or dissolved in water before application. These include Water-Dispersible Granules (WDG), Wettable Powders (WP), and dry flowable formulations. solverchembooks.comherts.ac.uk

Water-Dispersible Granules (WDG) are a prevalent and advanced formulation type for halosulfuron-methyl. nih.govgoogle.com These granules are engineered to disintegrate and disperse quickly when added to water in a spray tank, forming a stable suspension. google.comgoogle.com The development of WDG formulations involves combining the active ingredient with various auxiliaries or inert components. These typically include:

Wetting agents: To facilitate the rapid wetting of the granules upon contact with water.

Dispersants: To ensure the fine particles of the active ingredient separate and remain evenly suspended in the water, preventing settling. google.com

Binders/Carriers: To form the granule structure.

Disintegrants: To aid in the rapid breakdown of the granule structure in water. google.com

A specific crystalline modification of halosulfuron-methyl has been identified as being particularly suitable for creating stable formulations like WGs and Suspension Concentrates (SC), as it addresses issues of high viscosity found in the amorphous state. google.com The production of these formulations involves mixing the components and then granulating them through processes like extrusion or spray drying. google.comgoogleapis.com

Interactive Table: Common Formulation Types of Halosulfuron-methyl
Formulation TypeAbbreviationDescriptionKey ComponentsCitations
Water-Dispersible GranulesWDG / WGA granular formulation that disperses in water to form a suspension. Offers low dust and ease of handling.Active Ingredient, Wetting Agent, Dispersant, Carrier solverchembooks.comherts.ac.uknih.govgoogle.comgoogle.com
Wettable PowderWPA fine powder that forms a suspension when mixed with water.Active Ingredient, Wetting Agent, Dispersing Agent, Filler solverchembooks.comnih.govepa.gov
Suspension ConcentrateSCA stable suspension of the active ingredient in a liquid (usually water).Active Ingredient, Suspending Agent, Dispersant, Antifreeze google.commdpi.com
Dry FlowableDFSimilar to WDG, a granular formulation that is easy to pour and measure.Active Ingredient, Dispersants, Wetting Agents herts.ac.uk
Water-Soluble GranulesSGGranules that dissolve completely in water to form a true solution.Active Ingredient, Soluble Carriers google.com

Adjuvant Systems and Their Influence on Efficacy and Uptake

The performance of halosulfuron-methyl is highly dependent on the use of adjuvants, which are additives that modify the properties of the spray solution to improve efficacy. kenso.com.aufrontiersin.org Using halosulfuron-methyl without an appropriate adjuvant can lead to reduced weed control. frontiersin.org Adjuvants enhance herbicide performance by improving spray droplet retention on leaf surfaces, increasing the wetness of the surface, and facilitating the absorption of the active ingredient through the plant's cuticle. researchgate.net

Several types of adjuvants are recommended for use with halosulfuron-methyl formulations:

Nonionic Surfactants (NIS): This is the most commonly required adjuvant type. googleapis.comkenso.com.au A high-quality NIS with at least 80% active ingredient is typically specified. googleapis.comkenso.com.au Surfactants reduce the surface tension of spray droplets, allowing for better spreading and coverage on the weed foliage. researchgate.net

Crop Oil Concentrates (COC): COCs, which are composed of petroleum or vegetable-based oils plus a surfactant, can be used as an alternative to NIS. google.comkenso.com.au They can improve uptake by helping to dissolve the waxy cuticle on the leaf surface. researchgate.net However, product labels often state that NIS and COC should not be used together in the same spray mixture. googleapis.comkenso.com.au

Methylated Seed Oils (MSO): MSOs are derived from vegetable oils and are often considered more aggressive adjuvants than standard COCs, providing enhanced penetration. googleapis.com They can be used in place of NIS or COC. kenso.com.au Research has shown that in certain tank-mixes, the choice of adjuvant is critical; for instance, using MSO with a clethodim/halosulfuron (B143276) tank mix often provides the greatest level of grass control compared to other adjuvants. Current time information in Las Vegas, NV, US.

Fertilizer Adjuvants: Liquid nitrogen fertilizers (e.g., 28-0-0) or ammonium (B1175870) sulfate (B86663) (AMS) may be added to the spray solution to enhance the control of certain weed species. google.comresearchgate.net

The selection of an adjuvant system can be complex, as interactions can occur when halosulfuron-methyl is tank-mixed with other herbicides. For example, combinations of sethoxydim (B610796) and halosulfuron with COC or MSO have been shown to be antagonistic on smooth crabgrass. Current time information in Las Vegas, NV, US. Therefore, the choice of adjuvant must consider the target weed, crop, and any tank-mix partners.

Interactive Table: Adjuvant Systems for Use with Halosulfuron-methyl
Adjuvant TypeAbbreviationFunctionTypical ConcentrationCitations
Nonionic SurfactantNISReduces spray droplet surface tension, improves spreading and coverage.0.25% - 0.5% v/v googleapis.comkenso.com.au
Crop Oil ConcentrateCOCImproves penetration through the leaf cuticle.1% v/v google.comkenso.com.au
Methylated Seed OilMSOEnhances penetration, often more effective than COC.1% v/v googleapis.comkenso.com.au
Ammonium SulfateAMSNitrogen fertilizer that can improve uptake and efficacy on certain weeds.2 to 4 pounds per acre google.comresearchgate.net

Advanced Delivery Systems and Controlled Release Technologies

Beyond conventional formulations, research is exploring advanced delivery systems to enhance the efficiency and environmental profile of herbicides like halosulfuron-methyl. These technologies aim to provide a prolonged, controlled release of the active ingredient, protect it from environmental degradation, and ensure more precise targeting. researchgate.netresearchgate.net

One example specific to halosulfuron is a controlled-release formulation described in a patent where the herbicide is mixed with other components and extruded as granules. googleapis.com This approach is designed for slow release in paddy systems.

More broadly, advanced formulation strategies applicable to sulfonylurea herbicides include:

Microencapsulation: This technology involves enclosing the active ingredient within a polymeric shell wall. mdpi.com A "ZC" formulation, which is a mix of a capsule suspension (CS) and a suspension concentrate (SC), is an example of this advanced approach. mdpi.com Co-encapsulation can be used to create stable pre-mixes of multiple active ingredients, including halosulfuron-methyl, in a single formulation. mdpi.com

Nano-formulations: The application of nanotechnology in herbicides is a significant area of development. researchgate.netresearchgate.net Nano-herbicides, such as those using nano-encapsulation or nano-emulsions, utilize carriers like chitosan, clay particles, or synthetic polymers. researchgate.net These formulations offer several advantages:

Controlled Release: The nano-carriers release the active ingredient slowly over time. google.comresearchgate.net

Improved Efficacy: The high surface-area-to-volume ratio of nanoparticles can lead to better adhesion and penetration into plant tissues. researchgate.netresearchgate.net

Reduced Environmental Load: By enabling lower application rates and reducing leaching, nano-formulations can minimize the herbicide's impact on the environment. researchgate.net

While research into specific nano-formulations of halosulfuron-methyl is not widely published, studies on other sulfonylureas, such as metsulfuron-methyl, have demonstrated the feasibility of using biopolymer matrices like poly(3-hydroxybutyrate) to create slow-release microcapsules. These advanced systems represent the future of herbicide delivery, aiming for greater precision and sustainability.

Application Methodologies and Equipment Calibration

Effective weed control with halosulfuron-methyl is fundamentally dependent on proper application methodology and precisely calibrated equipment. The goal is to achieve uniform and thorough coverage of the target weeds or soil. researchgate.net

Application Methodologies Halosulfuron-methyl can be applied using both ground and aerial equipment.

Ground Application: This is the most common method, utilizing boom sprayers. It is recommended to use sufficient water volume (e.g., 10 or more gallons per acre) to ensure thorough and uniform weed coverage.

Aerial Application: For larger areas, aerial application may be used, typically with a minimum water volume of 5 gallons per acre. Care must be taken to manage spray drift by considering factors like release height, wind speed, and temperature. kenso.com.au

Equipment Calibration Calibration is the process of adjusting and configuring a sprayer to apply a precise amount of spray solution over a given area. solverchembooks.com Improper calibration can lead to ineffective weed control or damage to non-target plants. The process involves several key steps:

System Check: Before calibration, thoroughly clean the sprayer, check for leaks in hoses and connections, and ensure all components like nozzles, pressure gauges, and valves are in good working order. solverchembooks.com All nozzles on the boom should be of the same type and size and produce a uniform spray pattern. solverchembooks.com

Nozzle Output Uniformity Check: With the sprayer partially filled with clean water, operate it at the desired pressure. Catch the output from each nozzle for a set period (e.g., one minute). Any nozzle with an output that is 10% more or less than the average should be replaced. solverchembooks.com

Determine Travel Speed: In a field with conditions similar to where spraying will occur, measure a test distance (e.g., 200-300 feet). Drive this distance at the intended gear and throttle setting, timing how long it takes. Calculate the speed in miles per hour (MPH). solverchembooks.com

Calculate Nozzle Output: Determine the required nozzle output in gallons per minute (GPM) using a standard formula that incorporates the desired application volume (gallons per acre), the measured travel speed (MPH), and the nozzle spacing (W) on the boom. solverchembooks.com

Adjust and Verify: Adjust the sprayer's pressure to achieve the calculated nozzle output. The output from several nozzles should be collected again for one minute to verify it matches the target GPM. Fine-tune pressure or travel speed as needed until the measured output is correct.

Interactive Table: Standard Steps for Sprayer Equipment Calibration
StepActionPurposeCitations
1Pre-Calibration CheckInspect and clean the entire sprayer system, including tank, hoses, and nozzles. Replace worn parts. solverchembooks.com
2Check Nozzle UniformityMeasure the output of each nozzle individually. Replace any that deviate significantly from the average. solverchembooks.com
3Measure Travel SpeedTime how long it takes to drive a known distance in the field at the intended spraying speed. solverchembooks.com
4Determine Required Flow RateUse a standard formula to calculate the necessary gallons per minute (GPM) per nozzle based on desired application volume, speed, and nozzle spacing. solverchembooks.com
5Adjust and ConfirmSet the sprayer to the desired pressure and measure the actual nozzle output. Adjust pressure or speed until the measured output matches the required flow rate.

Emerging Challenges and Future Research Trajectories

Addressing Persistent and Evolving Herbicide Resistance Issues

The evolution of herbicide resistance in weed populations is a significant and persistent challenge to the efficacy of Halosulfuron-methyl (B1672931). As an acetolactate synthase (ALS) inhibitor, it belongs to the HRAC/WSSA Group 2 herbicides. cabidigitallibrary.orggoogle.com Repeated use of herbicides with this mode of action has led to the selection of naturally resistant weed biotypes. mdpi.com

Globally, numerous weed species have developed resistance to ALS inhibitors. For instance, certain biotypes of Rice Flatsedge (Cyperus iria) have been confirmed resistant to Halosulfuron-methyl in rice fields. nih.gov Another documented case involves annual sedge (Cyperus compressus) in turfgrass systems, where a biotype with a history of exclusive halosulfuron (B143276) use was found to be resistant. nih.gov

The primary mechanism for this resistance is target-site modification. Research has identified specific single nucleotide polymorphisms in the ALS gene that result in amino acid substitutions. A common substitution found in resistant annual sedge is a change from proline to serine at position 197 (Pro-197-Ser). nih.gov This alteration reduces the binding affinity of the herbicide to the enzyme, rendering it ineffective. In greenhouse experiments, the halosulfuron rate required to reduce the shoot biomass of the resistant sedge biotype by 50% was more than 140 times greater than that required for the susceptible biotype. nih.gov

Table 1: Documented Weed Resistance to Halosulfuron-methyl

Weed SpeciesCommon NameLocationYear ConfirmedHerbicide(s) with Confirmed Resistance
Cyperus iriaRice FlatsedgeUnited States (Louisiana)2013Halosulfuron-methyl
Cyperus compressusAnnual SedgeUnited States (Georgia)2016Halosulfuron-methyl, Imazapic, Sulfosulfuron, Trifloxysulfuron

Future research must focus on monitoring the spread of resistant biotypes and elucidating new resistance mechanisms, including enhanced metabolic degradation, to develop effective counter-strategies.

Exploration of Novel Carboxamide Halosulfuron Analogs with Enhanced Profiles

The challenge of herbicide resistance has spurred research into the development of novel sulfonylurea analogs with improved characteristics. The goal is to create new molecules that can control resistant weeds, exhibit greater crop selectivity, or possess a more favorable environmental profile.

One successful example in the broader pyrazole (B372694) sulfonylurea class is the development of metazosulfuron. nih.gov This novel herbicide was discovered by re-evaluating existing sulfonylurea libraries to find compounds effective against sulfonylurea-resistant weeds in paddy fields. nih.gov Metazosulfuron demonstrates excellent herbicidal activity against key weeds, including resistant biotypes, while maintaining good safety for rice crops. nih.gov

The synthesis of novel analogs often involves modifying the core structure of existing herbicides like Halosulfuron-methyl. The pyrazole ring, a key component of Halosulfuron-methyl, is a frequent target for chemical modification. rsc.orgmdpi.comnih.gov Researchers design and synthesize new pyrazole derivatives, such as pyrazole aromatic ketones or pyrazole benzophenones, and test their herbicidal activity. rsc.orgnih.gov Structure-activity relationship (SAR) studies are crucial in this process, helping to identify which chemical modifications lead to desired traits. researchgate.netrsc.org For example, SAR studies on a family of monosubstituted sulfonylureas showed a strong correlation between their potency as ALS inhibitors in vitro and their herbicidal activity in vivo. researchgate.net These studies guide the rational design of new herbicide candidates with potentially enhanced efficacy against resistant weed populations.

Refined Environmental Fate Modeling and Exposure Assessment

Understanding the environmental behavior of Halosulfuron-methyl is critical for assessing its potential impact and ensuring its safe use. The compound degrades in the soil primarily through chemical hydrolysis and microbial action. cabidigitallibrary.org Its persistence can vary significantly based on environmental conditions.

The half-life of Halosulfuron-methyl in soil can range from approximately 8 to 81 days. google.com Factors influencing this variability include soil type, temperature, and pH. Hydrolysis is significantly faster in acidic conditions compared to alkaline ones. researchgate.net For instance, in laboratory studies, the half-life in sandy loam and loam soils was 64 and 40 days, respectively. researchgate.net

Table 2: Environmental Persistence of Halosulfuron-methyl

Soil TypeHalf-Life (Days)Primary Degradation PathwaysReference
Sandy Loam (NC)15 - 22Microbial Degradation, Hydrolysis google.com
Loam (IA)44 - 81Microbial Degradation, Hydrolysis google.com
Sandy Clay Loam8.85 - 9.12Microbial Degradation, Hydrolysis researchgate.net

Key metabolites identified during its degradation include aminopyrimidine and 3-chlorosulfonamide acid. google.com Due to its chemical properties, Halosulfuron-methyl is known to have the potential to leach through soil into groundwater, particularly in areas with permeable soils and shallow water tables. cabidigitallibrary.orggoogle.com This has led to the issuance of groundwater advisories on product labels. google.comgoogle.com

Future research is focused on refining environmental fate models. This involves generating more precise data on degradation rates in various soil and water systems and under different climatic conditions. Such data will improve the accuracy of exposure assessments for both surface and groundwater, helping to mitigate potential environmental risks. researchgate.net

Application of "Omics" Technologies in Herbicide Research

The rapid advancement of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing herbicide research. nih.gov These powerful tools provide unprecedented insight into the molecular mechanisms of herbicide action and resistance.

Genomics and Transcriptomics: These have been the most utilized omics techniques in weed science. nih.gov They are instrumental in identifying the specific genes and mutations responsible for target-site resistance to herbicides like Halosulfuron-methyl. Gene sequencing can pinpoint the exact amino acid substitutions in the ALS enzyme that confer resistance. nih.gov

Proteomics and Metabolomics: These emerging fields help to understand non-target-site resistance, which often involves enhanced herbicide metabolism by the weed. nih.gov Proteomics can identify the specific enzymes, such as cytochrome P450s or glycosyltransferases, that are overexpressed in resistant plants to detoxify the herbicide. researchgate.net Metabolomics analyzes the complete set of metabolites within a plant, revealing how metabolic pathways are altered in response to herbicide application and contributing to the plant's survival.

A multi-omics approach was used to study the biodegradation of the sulfonylurea herbicide nicosulfuron by a fungal microbe. researchgate.net This research identified key enzymes, including glycosylphosphatidylinositol transaminase (GPI-T) and P450s, involved in the breakdown of the herbicide. researchgate.net Such studies are crucial for understanding both microbial degradation of herbicides in the environment and metabolic resistance mechanisms in weeds. The application of these technologies to Halosulfuron-methyl will deepen the understanding of resistance evolution and can guide the development of new, more robust herbicides.

Development of Sustainable and Integrated Weed Management Paradigms

The rise of herbicide resistance necessitates a shift away from reliance on single herbicide solutions towards more holistic and sustainable Integrated Weed Management (IWM) strategies. IWM combines multiple weed control tactics, including chemical, cultural, mechanical, and biological methods, to manage weed populations effectively and reduce the selection pressure for resistance.

For Halosulfuron-methyl, IWM practices are essential to preserve its long-term utility. Key strategies include:

Herbicide Rotation and Tank-Mixing: To delay resistance, it is recommended to rotate the use of Halosulfuron-methyl (Group 2) with herbicides from different mode-of-action groups. google.com Tank-mixing Halosulfuron-methyl with other effective herbicides is another strategy to control a broader spectrum of weeds and manage resistant biotypes.

Combining Chemical and Non-Chemical Methods: A field study on rabi sorghum demonstrated that combining a pre-emergence herbicide application with subsequent mechanical weeding provided weed control and grain yields comparable to a completely weed-free environment. rsc.org

Scouting and Monitoring: Regularly scouting fields before and after application helps to identify the weed species present, assess the effectiveness of the treatment, and detect potential resistance early. cabidigitallibrary.org

The ultimate goal of IWM is to create a multi-faceted management system that is less susceptible to the evolution of resistance. By integrating Halosulfuron-methyl into a diverse IWM program, its effectiveness can be prolonged, contributing to sustainable agricultural productivity.

Q & A

Q. What experimental designs are recommended for evaluating halosulfuron efficacy against Cyperus species?

Use a Completely Randomized Design (CRD) with factorial schemes to assess variables like application timing (PRE/POST) and tuber density. For example, plant purple nutsedge tubers in 5 L pots at densities ranging from 6 to 36 tubers/pot and apply halosulfuron 24 h post-planting. Include 4 replications to ensure statistical robustness . Field studies should incorporate mixed-effects models to account for environmental variability, with years/locations as random effects and treatments as fixed effects .

Q. How should dose-response experiments be designed to quantify halosulfuron’s herbicidal activity?

Establish dose gradients (e.g., 53.0–70.6 g/ha for nutsedge control) and measure endpoints like % weed control , tuber viability , and biomass reduction at 7–10 weeks after treatment (WAT). Compare results to standards (e.g., hexazinone + diuron) and use ANOVA with Tukey’s test (α=0.05) for mean separation . For resistance studies, include ED50 calculations (dose causing 50% biomass reduction) and compare susceptible vs. resistant populations .

Q. What application timings optimize halosulfuron’s pre- and post-emergence activity?

Apply PRE immediately after crop planting to target early tuber germination. POST applications should occur 6–8 weeks post-planting when nutsedge and crop biomass are sufficient for treatment evaluation. Note that PRE efficacy declines over time (e.g., control dropped from 72% at 7 WAT to 43% at 10 WAT in sugarcane trials) .

Advanced Research Questions

Q. How can resistance mechanisms in weeds against halosulfuron be characterized?

Conduct ALS enzyme assays and ALS gene sequencing to identify mutations (e.g., Pro197 substitutions) conferring resistance. Validate findings through whole-plant bioassays: resistant populations may require >256× field rates (13,568 g/ha) for 50% control, versus 0.12 oz a.i./acre (8.8 g/ha) for susceptible biotypes .

Q. What role do adjuvants play in enhancing halosulfuron efficacy and crop safety?

Test adjuvants like Sun-It II® or Scoil® at 18–27 g/ha rates. Sun-It II® increases control to 100% at higher doses while minimizing phytotoxicity in ornamentals (e.g., liriope recovery within 8 WAT). Avoid X-77® and Action “99”® at high rates, as they inhibit crop growth and flowering .

Q. How can halosulfuron be integrated with other herbicides to overcome resistance?

Combine with prosulfuron (e.g., 0.049–0.074 lb a.i./acre) for synergistic ALS inhibition in rice. This mixture controls ALS-resistant broadleaf weeds (e.g., hemp sesbania) with ≥96% efficacy. For aquatic weeds, pair with florpyrauxifen-benzyl to exploit multiple modes of action .

Q. Which statistical models are appropriate for analyzing halosulfuron field trial data?

Use SAS’s Mixed Procedure to model random effects (year/location) and fixed effects (treatment/rate). For non-normal data (e.g., % control), apply arcsine square-root transformations and GLIMMIX with lognormal distributions. Report least-square means with Tukey-Kramer adjustments for multi-environment trials .

Q. How does tuber density influence halosulfuron’s control efficacy in Cyperus rotundus?

Higher tuber densities (e.g., 36 tubers/pot) reduce herbicide penetration and require optimized soil coverage. At 60 days post-application, sulfentrazone outperforms halosulfuron under high densities, but halosulfuron remains effective at lower densities (6–18 tubers/pot) when combined with adjuvants .

Q. How is crop-specific tolerance to halosulfuron evaluated in legume systems?

Conduct dose-response trials on crops like azuki beans or soybeans. Measure injury (e.g., chlorosis, biomass loss) at 2–4 WAT and yield impacts. For example, halosulfuron at 39 g/ha caused ≤8% injury in azuki beans, but S-metolachlor combinations increased damage to 15%. Use genotype screenings to identify tolerant cultivars (e.g., IACMilênio soybeans) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.